Cas no 5278-91-1 (4-(Dichloromethyl)benzoic acid)

4-(Dichloromethyl)benzoic acid structure
5278-91-1 structure
Product Name:4-(Dichloromethyl)benzoic acid
CAS No:5278-91-1
MF:C8H6Cl2O2
MW:205.03804063797
CID:2666631
PubChem ID:19370983
Update Time:2025-11-01

4-(Dichloromethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(dichloromethyl)benzoic acid
    • 4-Dichloromethylbenzoic acid
    • DTXSID10598448
    • 5278-91-1
    • G64314
    • SCHEMBL8154043
    • MFCD06208442
    • DTXCID00549207
    • 4-(Dichloromethyl)benzoic acid
    • Inchi: 1S/C8H6Cl2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12)
    • InChI Key: ZBWFBZYDFGYXIG-UHFFFAOYSA-N
    • SMILES: ClC(C1C=CC(C(=O)O)=CC=1)Cl

Computed Properties

  • Exact Mass: 203.9744848g/mol
  • Monoisotopic Mass: 203.9744848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 37.3Ų

4-(Dichloromethyl)benzoic acid Pricemore >>

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4-(Dichloromethyl)benzoic acid Related Literature

Additional information on 4-(Dichloromethyl)benzoic acid

Introduction to 4-(Dichloromethyl)benzoic acid (CAS No. 5278-91-1)

4-(Dichloromethyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 5278-91-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This benzoic acid derivative features a dichloromethyl substituent at the para position, which imparts unique reactivity and makes it a valuable intermediate in synthetic chemistry. Its molecular structure, consisting of a benzene ring substituted with a carboxylic acid group and a dichloromethyl group, contributes to its diverse applications in medicinal chemistry and industrial processes.

The compound’s structural framework positions it as a versatile building block for more complex molecules. The presence of both electron-withdrawing (carboxylic acid) and electron-donating (dichloromethyl) groups allows for selective modifications, enabling chemists to tailor its properties for specific applications. In pharmaceutical research, 4-(Dichloromethyl)benzoic acid has been explored for its potential in the synthesis of bioactive molecules, including intermediates for antibiotics and anti-inflammatory agents.

Recent advancements in the field have highlighted the compound’s role in developing novel therapeutic agents. Studies have demonstrated its utility in constructing heterocyclic scaffolds, which are prevalent in many pharmacologically active compounds. The dichloromethyl group, in particular, serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the assembly of more intricate molecular architectures.

Moreover, 4-(Dichloromethyl)benzoic acid has been investigated for its potential applications in materials science. Its ability to participate in polymerization reactions makes it a candidate for developing advanced materials with tailored properties. Researchers have explored its incorporation into polymer matrices to enhance thermal stability or mechanical strength, showcasing its versatility beyond traditional pharmaceutical applications.

In the context of drug discovery, the compound’s reactivity has been leveraged to develop probes for biochemical pathways. For instance, derivatives of 4-(Dichloromethyl)benzoic acid have been used as tools to study enzyme mechanisms and identify novel drug targets. The dichloromethyl group can be selectively modified or quenched by biological systems, providing insights into metabolic processes and enzyme kinetics.

The synthesis of 4-(Dichloromethyl)benzoic acid typically involves chlorination and carboxylation reactions on a benzene precursor. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making the compound more accessible for research purposes. Modern techniques, such as flow chemistry and catalytic processes, have further optimized its production, reducing waste and energy consumption.

From an industrial perspective, 4-(Dichloromethyl)benzoic acid is valued for its role in producing specialty chemicals used in fragrances, dyes, and coatings. Its structural features allow it to act as a precursor for synthesizing complex aromatic compounds with desirable sensory or aesthetic properties. The demand for high-purity forms of this compound has driven innovations in purification techniques, ensuring researchers and manufacturers receive materials with consistent quality.

The safety profile of 4-(Dichloromethyl)benzoic acid is another critical consideration. While it is not classified as hazardous under standard conditions, proper handling protocols must be followed to prevent unintended exposure. Studies on its toxicity have focused on assessing its effects on cellular systems and environmental impact. Researchers have employed computational modeling to predict potential hazards associated with its use, aiding in the development of safer handling guidelines.

In conclusion,4-(Dichloromethyl)benzoic acid (CAS No. 5278-91-1) remains a cornerstone compound in synthetic chemistry and pharmaceutical research due to its versatile reactivity and broad applicability. Ongoing studies continue to uncover new uses for this molecule, reinforcing its importance in both academic and industrial settings. As synthetic methodologies evolve, the accessibility and utility of this compound are expected to expand further, driving innovation across multiple scientific disciplines.

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